molecular formula C20H22N4O2 B11372568 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(2-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(2-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11372568
M. Wt: 350.4 g/mol
InChI Key: ZIXOXYHFSGSEMJ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with various functional groups, making it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. Common synthetic routes may involve the use of azide-alkyne cycloaddition reactions, also known as “click chemistry,” to form the triazole ring. The reaction conditions often require the use of copper(I) catalysts and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Functional groups on the phenyl rings can be substituted with other groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)ethanone
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and the presence of the triazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-[(2-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N4O2/c1-13-8-9-17(10-15(13)3)24-22-18(12-25)19(23-24)20(26)21-11-16-7-5-4-6-14(16)2/h4-10,25H,11-12H2,1-3H3,(H,21,26)

InChI Key

ZIXOXYHFSGSEMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CC=C3C)CO)C

Origin of Product

United States

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